2-Methyl-2,7-diazaspiro[3.5]nonan-1-one is a chemical compound with the molecular formula and a CAS number of 1422064-96-7. This compound belongs to the class of spiro compounds, characterized by a unique structure where two rings are connected through a single atom. It has garnered interest in various fields, including chemistry, biology, and medicine, due to its potential biological activities and applications in synthetic chemistry.
The synthesis of 2-Methyl-2,7-diazaspiro[3.5]nonan-1-one typically involves the cyclization of appropriate precursors under controlled conditions. A common method includes the reaction of a suitable diamine with a ketone or aldehyde. The reaction often requires the presence of a catalyst, such as an acid or base, to facilitate the formation of the spiro structure.
In laboratory settings, the synthesis may be performed using various solvents and reaction conditions to optimize yield and purity. The process can involve multiple steps:
In industrial settings, large-scale production may utilize batch or continuous processes, optimizing factors like temperature, pressure, and solvent choice for efficiency .
The structural formula of 2-Methyl-2,7-diazaspiro[3.5]nonan-1-one can be represented as follows:
The compound features a spiro structure where two nitrogen atoms are integrated into the ring system, contributing to its unique properties.
These details highlight the distinctive characteristics of this compound within its chemical class .
2-Methyl-2,7-diazaspiro[3.5]nonan-1-one can undergo several types of chemical reactions:
The choice of reagents and conditions significantly affects the outcome of these reactions, determining the major products formed. For example:
The mechanism of action for 2-Methyl-2,7-diazaspiro[3.5]nonan-1-one involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate biological processes by inhibiting or activating certain pathways.
Research indicates that this compound may exhibit enzyme inhibition properties and receptor binding capabilities, making it a candidate for further investigation in therapeutic contexts . The exact pathways involved depend on the specific application and context in which the compound is used.
These properties are crucial for understanding how to handle this compound safely in laboratory settings and its potential applications in different fields .
2-Methyl-2,7-diazaspiro[3.5]nonan-1-one has several scientific applications:
The synthesis of 2-methyl-2,7-diazaspiro[3.5]nonan-1-one relies on meticulously designed multi-step sequences to construct its spirocyclic core. A predominant approach involves the cyclization of 1,3-diaminopropane derivatives with carbonyl precursors (e.g., ketones or aldehydes) under acid- or base-catalyzed conditions. This reaction proceeds via nucleophilic addition followed by dehydration to form the spiro[3.5]nonane framework . Alternative routes employ tert-butoxycarbonyl (Boc)-protected intermediates, where ring closure is facilitated by reagents like cesium carbonate in polar aprotic solvents. Subsequent deprotection yields the free amine, which undergoes methylation to introduce the 2-methyl group [5]. A critical advancement involves in situ epoxidation of cyclobutane precursors, followed by ring expansion with azide nucleophiles and reduction to form the diazaspiro system. This method achieves higher regioselectivity but requires stringent temperature control (−20°C to 25°C) to prevent by-products [3].
Table 1: Comparative Synthesis Routes
Strategy | Key Reagents | Yield Range | Key Advantage |
---|---|---|---|
Diamine Cyclization | Diamine + Carbonyl; Acid/Base catalyst | 45-68% | Fewer steps; Broad substrate scope |
Boc-Assisted Ring Closure | Cs₂CO₃; Boc-anhydride; Pd/C | 72-85% | Superior regiocontrol; High purity |
Epoxidation/Ring Expansion | mCPBA; NaN₃; LiAlH₄ | 50-65% | Access to enantiopure intermediates |
The synthesis efficiency hinges on stabilized intermediates that enable modular functionalization. Tert-butyl 1-oxo-2,7-diazaspiro[3.5]nonane-7-carboxylate (CAS 1422064-96-7) serves as a pivotal precursor, allowing selective nitrogen functionalization while protecting the secondary amine during downstream reactions [5]. Hydrogenation intermediates like 2-methyl-2,7-diazaspiro[3.5]nonane dihydrochloride (CID 71743011) provide crystalline salts for improved handling and storage stability [7]. Additionally, 1,7-diazaspiro[3.5]nonan-2-one (CAS 1235440-17-1) acts as a scaffold for N-alkylation, where Mitsunobu reactions or reductive amination install the 2-methyl group without ring degradation . Purification of these intermediates typically involves recrystallization from ethanol/dichloromethane or chromatography, with yields exceeding 75% when optimal stoichiometry is maintained [5].
Cyclization kinetics and yields are profoundly influenced by catalyst selection and solvent polarity. Acid catalysts (e.g., p-toluenesulfonic acid) accelerate imine formation but risk overalkylation, while base catalysts (cesium carbonate) minimize side reactions in Boc-protected routes [5]. Solvent screening reveals that tetrahydrofuran (THF) enhances ring-closure rates due to its moderate polarity and ability to solubilize ionic intermediates. Conversely, dichloromethane (DCM) improves selectivity for N-alkylation steps by suppressing hydrolysis [3]. Notably, microwave irradiation in acetonitrile reduces cyclization time from hours to minutes (e.g., 30 min at 150°C), achieving near-quantitative conversion in azide reduction steps .
Table 2: Optimization Parameters for Cyclization
Condition | Catalyst/Solvent | Reaction Time | Yield | By-Product Formation |
---|---|---|---|---|
Acid-Catalyzed | p-TsOH / THF | 8 h | 68% | 10-12% (dialkylated) |
Base-Catalyzed | Cs₂CO₃ / DCM | 12 h | 85% | <3% (hydrolysis) |
Microwave-Assisted | None / CH₃CN | 0.5 h | 92% | Undetectable |
Industrial production faces challenges in purification and hazardous intermediate handling. The high polarity of diazaspiro compounds complicates crystallization, often necessitating expensive chromatography at pilot scales . Innovations address this via in situ trapping of intermediates; for example, converting the free base to its dihydrochloride salt (CID 71743011) enables crystallization from ethanol/water mixtures, bypassing chromatography [7]. Continuous-flow reactors have been adopted for epoxidation and azide reduction steps, improving temperature control and reducing safety risks associated with azide accumulation [3]. Solvent recovery systems (e.g., DCM and methanol distillation loops) cut costs by >40%, while palladium-doped catalysts in hydrogenation steps achieve turnover numbers (TON) exceeding 10,000, enhancing sustainability [5]. These advances collectively enable metric-ton-scale production with >99.5% chemical purity [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 2819-08-1
CAS No.: 8017-89-8
CAS No.: